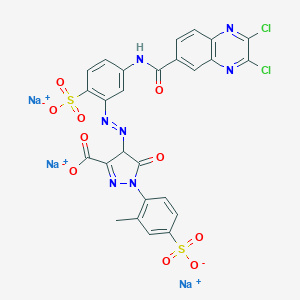
1,2,3,4-Tetrahydro-1,6-naphthyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridine involves multiple steps, starting from simpler precursors such as 2-methylpyrazine. A notable method includes a six-step reaction process encompassing condensation, elimination, addition, and protection/removal of amino groups, yielding a total yield of 47.3% (Teng Da-wei, 2010). Another approach utilizes cobalt-catalyzed [2 + 2 + 2] cyclizations under microwave-promotion to efficiently synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines, showcasing the adaptability in synthesizing these compounds (Ya Zhou, John A Porco, John K Snyder, 2007).
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydro-1,6-naphthyridine and its derivatives has been confirmed through various analytical techniques, including 1H-NMR, 13C-NMR, elemental analysis, and mass spectrometry. These techniques ensure the accurate determination of the compound's structure and the success of the synthetic methods employed.
Chemical Reactions and Properties
1,2,3,4-Tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including condensation with amines, cycloaddition reactions, and heteroannulation processes. For instance, a novel four-component strategy led to the efficient synthesis of unprecedented dipyrazolo-fused 2,6-naphthyridines, demonstrating the compound's versatility in forming tetra-heterocyclic scaffolds (Wei-Qiang Fan et al., 2013).
Physical Properties Analysis
The physical properties of 1,2,3,4-tetrahydro-1,6-naphthyridine derivatives vary widely depending on the substituents and the synthetic route used. These properties include solubility in various solvents, melting points, and crystalline forms, which are crucial for their application in different fields of research and industry.
Chemical Properties Analysis
The chemical properties of 1,2,3,4-tetrahydro-1,6-naphthyridine are influenced by its naphthyridine core and the tetrahydro moiety. This structure imparts reactivity towards nucleophiles, electrophiles, and the ability to participate in cycloaddition reactions. The compound's versatility is further demonstrated by its reactivity in tandem synthesis approaches, enabling the regioselective synthesis of highly functionalized derivatives (A. Verma et al., 2013).
Applications De Recherche Scientifique
1. Anticancer Properties
- Summary of Application: 1,6-Naphthyridines, including 1,2,3,4-Tetrahydro-1,6-naphthyridine, have been found to have a variety of pharmacological applications, including anticancer properties . They have been studied for their effects on different cancer cell lines .
2. Anti-HIV Properties
3. Anti-Microbial Properties
4. Analgesic Properties
- Summary of Application: 1,6-Naphthyridines, including 1,2,3,4-Tetrahydro-1,6-naphthyridine, have been found to have analgesic properties .
5. Anti-Inflammatory Properties
6. Anti-Oxidant Properties
7. Catalytic Activity Enhancement
- Summary of Application: 1,2,3,4-Tetrahydro-1,6-naphthyridine is used to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation .
8. Synthesis of Biologically Active Carbazole Alkaloids
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,2,3,4-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h3,5-6,10H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCSZHIPWBDSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475913 | |
| Record name | 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-1,6-naphthyridine | |
CAS RN |
13623-84-2 | |
| Record name | 1,2,3,4-Tetrahydro-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















